Comparative Caloric Density: Mannitol Provides 38% Lower Calories per Gram than Sorbitol in Sugar-Free Formulations
In the formulation of reduced-calorie foods, confections, and pharmaceutical chewable dosage forms, the caloric density of sugar alcohols directly determines nutritional labeling and formulation cost. Mannitol provides 1.6 kcal/g, whereas sorbitol—the most widely used polyol excipient—provides 2.6 kcal/g [1]. Xylitol, another common alternative, provides 2.4 kcal/g [2]. Mannitol's lower caloric density is attributable to its incomplete small intestinal absorption (15–20%) and partial urinary excretion (15–20%), compared to sorbitol's negligible urinary excretion and higher fermentative metabolism [3].
| Evidence Dimension | Caloric density (kcal/g) |
|---|---|
| Target Compound Data | 1.6 kcal/g |
| Comparator Or Baseline | Sorbitol: 2.6 kcal/g; Xylitol: 2.4 kcal/g; Sucrose: 4.0 kcal/g |
| Quantified Difference | Mannitol is 38.5% lower than sorbitol (1.6 vs. 2.6 kcal/g) and 33.3% lower than xylitol (1.6 vs. 2.4 kcal/g) |
| Conditions | Bomb calorimetry measurement; metabolic fate determined via human balance studies |
Why This Matters
For procurement specifying 'sugar-free' or 'reduced-calorie' claims, mannitol enables the lowest caloric contribution among polyols at equivalent sweetness levels, directly impacting product labeling and market positioning.
- [1] Zumbe, A., Lee, A., & Storey, D. (2001). Polyols in confectionery: the route to sugar-free, reduced sugar and reduced calorie confectionery. British Journal of Nutrition, 85(S1), S31–S45. View Source
- [2] Livesey, G. (2003). Health potential of polyols as sugar replacers, with emphasis on low glycaemic properties. Nutrition Research Reviews, 16(2), 163–191. View Source
- [3] Wolever, T. M. S., Piekarz, A., Hollands, M., & Younker, K. (2002). Sugar alcohols and diabetes: a review. Canadian Journal of Diabetes, 26(4), 356–363. View Source
